molecular formula C12H20O B12664065 Octahydrodimethyl-4,7-methano-1H-indenol CAS No. 94021-62-2

Octahydrodimethyl-4,7-methano-1H-indenol

Cat. No.: B12664065
CAS No.: 94021-62-2
M. Wt: 180.29 g/mol
InChI Key: LZVLXBZBYFFUDV-UHFFFAOYSA-N
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Description

Octahydrodimethyl-4,7-methano-1H-indenol is a chemical compound with the molecular formula C12H20O and a molecular weight of 180.2866 g/mol It is known for its unique structure, which includes a methano bridge and multiple hydrogenated rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydrodimethyl-4,7-methano-1H-indenol typically involves the hydrogenation of related indene derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature . The process may also involve intermediate steps to introduce the methano bridge and achieve the desired hydrogenation level.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts are often recycled to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Octahydrodimethyl-4,7-methano-1H-indenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: Hydrogen gas, Pd/C catalyst, elevated pressure and temperature.

    Substitution: SOCl2, PBr3, anhydrous conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Fully hydrogenated derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of octahydrodimethyl-4,7-methano-1H-indenol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells . Its unique structure allows it to bind to target proteins and alter their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydrodimethyl-4,7-methano-1H-indenol is unique due to its specific hydrogenation pattern and the presence of a hydroxyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

CAS No.

94021-62-2

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3,4-dimethyltricyclo[5.2.1.02,6]decan-3-ol

InChI

InChI=1S/C12H20O/c1-7-5-10-8-3-4-9(6-8)11(10)12(7,2)13/h7-11,13H,3-6H2,1-2H3

InChI Key

LZVLXBZBYFFUDV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC(C3)C2C1(C)O

Origin of Product

United States

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